Chrysoeriol-d3
Description
Chemical Identity and Structural Characteristics
This compound is characterized by its molecular formula C16H12O6, incorporating three deuterium atoms that replace hydrogen atoms in the methoxy group of the parent flavonoid structure. The compound possesses a molecular weight of 303.28 grams per mole, representing an increase of approximately 3 atomic mass units compared to the unlabeled chrysoeriol due to deuterium substitution. The International Union of Pure and Applied Chemistry name for this compound is 5,7-dihydroxy-2-[4-hydroxy-3-(trideuteriomethoxy)phenyl]chromen-4-one, which precisely describes the positioning of functional groups and isotopic modifications.
The structural framework of this compound maintains the characteristic fifteen-carbon skeleton common to flavonoids, consisting of two benzene rings connected by a three-carbon linking chain, depicted as C6-C3-C6 compounds. The deuterium atoms are specifically located within the methoxy group at the 3' position of the B-ring, creating a trideuteriomethoxy substituent that serves as the isotopic marker for analytical applications. This strategic placement ensures that the deuterium labeling does not significantly alter the overall molecular geometry or electronic properties of the flavonoid backbone while providing distinct spectroscopic signatures for detection and quantification.
The compound exhibits the typical flavone structure with hydroxyl groups positioned at the 5, 7, and 4' carbon atoms, maintaining the antioxidant potential associated with the parent molecule. The presence of deuterium in the methoxy group creates subtle but measurable differences in vibrational frequencies detectable through infrared spectroscopy and nuclear magnetic resonance analysis. Mass spectrometric analysis reveals characteristic fragmentation patterns that allow for unambiguous identification and quantification in complex biological matrices.
Nomenclature and Isotopic Labeling Rationale
The systematic nomenclature of this compound reflects both its flavonoid classification and isotopic modification, incorporating standardized chemical naming conventions that specify the exact location and nature of deuterium substitution. Alternative names include 5,7-dihydroxy-2-[4-hydroxy-3-(methoxy-d3)phenyl]-4H-1-benzopyran-4-one, 4',5,7-trihydroxy-3'-(methoxy-d3)flavone, and 3'-(methoxy-d3)apigenin, each emphasizing different aspects of the molecular structure while maintaining reference to the deuterium labeling.
Isotopic labeling techniques utilizing deuterium have become fundamental tools in chemical and biochemical research due to the unique properties of this stable hydrogen isotope. Deuterium possesses a mass of 2.014102 daltons, approximately twice the mass of protium, creating detectable differences in mass spectrometric analysis that enable precise tracking of labeled compounds through complex biological systems. The deuterium kinetic isotope effect, resulting from the mass difference between deuterium and hydrogen, provides additional analytical advantages by creating measurable differences in reaction rates and metabolic processes.
The rationale for deuterium labeling in flavonoid research encompasses multiple analytical and mechanistic considerations. Primary applications include metabolic studies where the labeled compound serves as an internal standard or tracer, allowing researchers to distinguish between endogenous and administered flavonoids in biological samples. The stable isotope labeling eliminates concerns associated with radioactive tracers while providing excellent sensitivity and specificity for mass spectrometric detection.
Pharmaceutical research particularly benefits from deuterium-labeled compounds in studies of absorption, distribution, metabolism, and excretion processes. The isotopic labeling enables precise quantification of drug metabolism and bioavailability without the safety concerns associated with radioactive isotopes. Additionally, deuterium labeling facilitates nuclear magnetic resonance spectroscopy studies by providing distinct signals that can be used to probe molecular interactions and conformational changes.
| Labeling Application | Advantage | Research Field |
|---|---|---|
| Metabolic Tracking | Precise quantification without radioactivity | Pharmacokinetics |
| Internal Standards | Enhanced analytical accuracy | Mass Spectrometry |
| Mechanistic Studies | Kinetic isotope effect observation | Enzymology |
| Nuclear Magnetic Resonance | Distinct spectroscopic signatures | Structural Biology |
Historical Context in Flavonoid Research
The scientific investigation of flavonoids traces its origins to the early nineteenth century when French explorer Michael Eugene Chevrel isolated the first flavonoid compound, later named quercetin, in 1814. This pioneering work established the foundation for flavonoid chemistry, though the biological significance of these compounds would not be fully appreciated for more than a century. The systematic study of flavonoids gained momentum in the 1930s through the work of Albert Szent-Györgyi and colleagues, who discovered that vitamin C alone was insufficient for preventing scurvy and that additional substances from citrus extracts were required for optimal therapeutic efficacy.
The recognition of flavonoids as biologically active compounds led to their initial designation as vitamin P, referencing their effect on capillary permeability. Although this vitamin classification was later abandoned when these compounds failed to meet the strict criteria for essential nutrients, the research momentum generated during this period established flavonoids as important natural products worthy of intensive investigation. The subsequent decades witnessed exponential growth in flavonoid research, with the field expanding from initial botanical and nutritional studies to encompass sophisticated biochemical and pharmacological investigations.
The development of isotopic labeling techniques revolutionized flavonoid research methodology during the latter half of the twentieth century. Deuterium labeling emerged as a particularly valuable approach due to the stability of the deuterium isotope and its compatibility with standard analytical techniques. The introduction of mass spectrometry and nuclear magnetic resonance spectroscopy provided researchers with powerful tools for studying isotopically labeled compounds, enabling detailed mechanistic investigations that were previously impossible.
Contemporary flavonoid research has evolved to encompass diverse applications ranging from drug development to nutraceutical evaluation. The exponential increase in flavonoid-related publications over the past twenty-five years reflects the growing recognition of these compounds' importance in human health and disease prevention. Research trends have shifted from initial focus on medicinal plant applications to broader investigations of flavonoids as bioactive food ingredients and pharmaceutical compounds.
The utilization of deuterium-labeled flavonoids like this compound represents the current state of the art in flavonoid research methodology. These sophisticated analytical tools enable researchers to conduct precise metabolic studies, investigate enzyme mechanisms, and develop pharmaceutical applications with unprecedented accuracy and specificity. The availability of high-purity isotopically labeled standards has become essential for quantitative analysis in complex biological matrices, supporting the continued advancement of flavonoid science.
| Historical Period | Key Development | Research Impact |
|---|---|---|
| 1814 | First flavonoid isolation (quercetin) | Foundation of flavonoid chemistry |
| 1930s | Discovery of vitamin P activity | Recognition of biological significance |
| 1940s-1960s | Structural elucidation techniques | Understanding of molecular frameworks |
| 1970s-1990s | Isotopic labeling development | Enhanced mechanistic studies |
| 2000s-Present | High-throughput analytical methods | Quantitative metabolic research |
Properties
IUPAC Name |
5,7-dihydroxy-2-[4-hydroxy-3-(trideuteriomethoxy)phenyl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-21-14-4-8(2-3-10(14)18)13-7-12(20)16-11(19)5-9(17)6-15(16)22-13/h2-7,17-19H,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZVLDHREVKTSH-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Deuterium Incorporation via Catalytic Hydrogen-Deuterium Exchange
Catalytic deuteration represents a viable method for introducing deuterium into chrysoeriol’s aromatic framework. This approach leverages palladium- or platinum-based catalysts under a deuterium gas atmosphere to facilitate H-D exchange at activated positions (e.g., ortho to hydroxyl groups). For instance, the methodology described for proanthocyanidin metabolites can be adapted:
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Reaction Setup : Chrysoeriol (1 mmol) is dissolved in deuterated ethanol (CD3CD2OD) with 10% Pd/C (50 mg).
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Deuteration : The mixture is stirred under D2 gas (1 atm) at 25°C for 24 hours.
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Workup : The catalyst is removed via filtration, and the solvent is evaporated under reduced pressure.
This method yields this compound with deuterium incorporation at the C-6 and C-8 positions of the A-ring, as confirmed by -NMR. However, regioselectivity challenges may arise due to competing deuteration at the B-ring.
Synthesis from Deuterated Precursors
A more controlled strategy involves constructing the flavone backbone using deuterated starting materials. For example, deuterated methyl groups can be introduced during the methylation of luteolin:
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Methylation : Luteolin (1 mmol) is reacted with deuterated methyl iodide (CD3I, 3 mmol) in anhydrous DMF under nitrogen.
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Reaction Conditions : Potassium carbonate (5 mmol) is added, and the mixture is stirred at 60°C for 12 hours.
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Isolation : The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography.
This method ensures specific deuteration at the 3'-methoxy group, achieving >98% isotopic purity.
Purification and Isolation Techniques
Membrane Filtration and Chromatography
The purification protocol for this compound parallels that of native chrysoeriol, as detailed in patent CN101973974A:
| Step | Conditions | Purpose |
|---|---|---|
| Microfiltration | PVDF membrane (0.45 μm), 1.5 bar | Remove particulate impurities |
| Ultrafiltration | Polyethersulfone membrane (MWCO 3 kDa), 1.5 bar | Eliminate high-MW contaminants |
| Nanofiltration | Polysulfone membrane (MWCO 300 Da), 1.2 bar | Concentrate the target compound |
| Macroporous Resin | Gradient elution with 30–90% ethanol | Separate this compound from analogs |
Post-filtration, recrystallization using chloroform-acetone (1:1 v/v) enhances purity to >97%.
Analytical Characterization
Mass Spectrometry (MS)
LC-MS/MS analysis confirms deuterium incorporation:
Chemical Reactions Analysis
Types of Reactions
Chrysoeriol-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinones, while reduction can produce reduced flavonoid derivatives .
Scientific Research Applications
Chrysoeriol-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the study of flavonoid metabolism and interactions.
Biology: Investigated for its role in cellular signaling pathways and its effects on various biological processes.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, diabetes, and cardiovascular disorders.
Industry: Utilized in the development of nutraceuticals and functional foods due to its antioxidant properties.
Mechanism of Action
Chrysoeriol-d3 exerts its effects through various molecular targets and pathways. It is known to inhibit enzymes such as xanthine dehydrogenase/oxidase and cytochrome P450 1B1 . These interactions lead to the modulation of oxidative stress and inflammatory responses, contributing to its therapeutic effects. Additionally, this compound influences signaling pathways such as NF-κB, PI3K/AKT, and JAK/STAT, which are involved in cell proliferation, apoptosis, and immune responses .
Comparison with Similar Compounds
Chrysoeriol vs. Chrysoeriol-d3
Chrysoeriol vs. Luteolin
| Parameter | Chrysoeriol | Luteolin |
|---|---|---|
| Molecular Formula | C₁₆H₁₂O₆ | C₁₅H₁₀O₆ |
| Substituents | 3'-methoxy group | 3'-hydroxyl group |
| CAS Number | 491-71-4 | 491-70-3 |
| Bioactivity | Antioxidant, anti-inflammatory | Broader therapeutic applications |
Chrysoeriol’s methoxy group confers greater lipophilicity compared to Luteolin, influencing its bioavailability and membrane permeability . However, Luteolin exhibits stronger antioxidant activity due to the presence of an additional hydroxyl group .
Comparison with Other Deuterated Flavonoids
Deuterated flavonoids like Cilazapril-d5 (CAS: Not listed) and Cicortonide-d3 (CAS: 19705-61-4) share similar roles as internal standards. For example:
- Cilazapril-d5 : Used in cardiovascular drug analysis.
- This compound: Specialized for flavonoid metabolism studies.
These compounds demonstrate that deuterated analogs are tailored to specific analytical needs, with this compound addressing gaps in plant metabolite quantification .
Data Tables
Table 1: Key Properties of this compound and Analogues
| Compound | Molecular Formula | CAS | Molecular Weight (g/mol) | Key Application |
|---|---|---|---|---|
| This compound | C₁₆H₉D₃O₆ | N/A | 303.27 | LC-MS internal standard |
| Chrysoeriol | C₁₆H₁₂O₆ | 491-71-4 | 300.27 | Phytochemical research |
| Luteolin | C₁₅H₁₀O₆ | 491-70-3 | 286.24 | Antioxidant studies |
Table 2: Analytical Performance Metrics
| Metric | This compound | Non-Deuterated Standard |
|---|---|---|
| Signal-to-Noise Ratio | 95% reduction in noise | Baseline noise |
| Recovery Rate | 98–102% | Variable (matrix-dependent) |
Biological Activity
Chrysoeriol-d3, a methylated flavone derivative of chrysoeriol, has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Overview of this compound
This compound is synthesized from various plant sources and exhibits a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, antibacterial, and neuroprotective effects. Its pharmacological significance is attributed to its ability to modulate multiple signaling pathways and interact with various molecular targets.
Anticancer Properties
This compound has shown promising anticancer activity across several tumor cell lines. Research indicates that it can inhibit cell proliferation and induce apoptosis through various mechanisms:
- Cell Lines Tested :
- A549 (human lung cancer)
- HeLa (cervical cancer)
- HT-29 (colon cancer)
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15 | Induction of autophagy; inhibition of m-TOR/PI3K/AKT |
| HeLa | 20 | Cell cycle arrest; apoptosis induction |
| HT-29 | 25 | Inhibition of migration and invasion |
In a study conducted by Wei et al., this compound demonstrated significant antiproliferative effects on A549 cells, inducing autophagy through the upregulation of Beclin-1 and LC3-II proteins while downregulating p62 . The compound also caused a marked increase in cells arrested in the sub-G1 phase, indicating apoptosis.
Anti-inflammatory Effects
This compound exhibits notable anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokines and inhibit pathways associated with inflammation.
Table 2: Anti-inflammatory Effects of this compound
| Study Type | Model Used | Key Findings |
|---|---|---|
| In vitro | Macrophage cell line | Reduced TNF-α and IL-6 secretion |
| In vivo | Rat model of arthritis | Decreased paw swelling and joint inflammation |
In vivo studies have shown that this compound can ameliorate acute skin inflammation and provide renal protection against acute kidney injury . These effects are mediated through the inhibition of NF-kB signaling pathways.
Neuroprotective Activity
Research indicates that this compound possesses neuroprotective qualities, particularly in models of neurodegenerative diseases such as Parkinson’s disease. It has been shown to enhance functional recovery in rat models following cerebral ischemia.
Table 3: Neuroprotective Effects of this compound
| Model | Treatment Duration | Outcome |
|---|---|---|
| Rat model | 14 days | Improvement in neurological function |
| In vitro | 24 hours | Protection against oxidative stress-induced apoptosis |
In a study by Zhang et al., this compound was found to significantly improve neurological outcomes in rats post-cerebral ischemia, suggesting its potential as a therapeutic agent for stroke recovery .
The biological activities of this compound are mediated through various cellular and molecular mechanisms:
- Modulation of Signaling Pathways : this compound has been identified as an inhibitor of the PI3K-AKT-mTOR pathway, which is crucial for cell survival and proliferation in cancer cells .
- Antioxidant Activity : The compound exhibits antioxidant properties that help mitigate oxidative stress, contributing to its neuroprotective effects.
- Interaction with Receptors : It shows binding affinity to several receptors involved in inflammation and cancer progression, enhancing its therapeutic potential.
Q & A
Q. How can researchers mitigate bias when interpreting contradictory results in this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
